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Abstract
Zevaquenabant, also known as (S)-MRI-1867 and INV-101, is a third-generation, peripherally

restricted, orally bioavailable small molecule that exhibits a unique dual mechanism of action as

a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible

nitric oxide synthase (iNOS).[1][2] This technical guide provides an in-depth analysis of the

structure-activity relationship (SAR) of Zevaquenabant, detailing the key structural

modifications that led to its discovery and optimized activity. Furthermore, this document

outlines the experimental protocols for the key in vitro assays used to characterize its dual

activity and presents a visualization of its signaling pathway and experimental workflows. This

information is intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, pharmacology, and drug development who are interested in the therapeutic potential

of peripherally acting CB1R antagonists and iNOS inhibitors for a range of fibrotic and

metabolic diseases.[1][3]
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The endocannabinoid system, particularly the CB1 receptor, has been a target of significant

interest for the treatment of obesity and metabolic disorders. However, the clinical development

of first-generation, brain-penetrant CB1R antagonists was halted due to severe psychiatric side

effects.[4][5] This led to the development of second and third-generation antagonists designed

to be peripherally restricted, thereby avoiding the central nervous system and its associated

adverse effects.[4][5] Zevaquenabant emerged from a rational drug design approach aimed at

creating a dual-target ligand that not only acts as a peripherally restricted CB1R inverse

agonist but also inhibits iNOS, another key player in the pathogenesis of fibrosis and

inflammation.[3][6] Preclinical studies have demonstrated its efficacy in animal models of liver

fibrosis, chronic kidney disease, and obesity-related dyslipidemia.[7][8] A recent breakthrough

in late 2024 provided the high-resolution cryogenic electron microscopy (cryo-EM) structure of

the human CB1R in complex with Zevaquenabant, offering unprecedented insight into its

binding mode and the structural basis of its high affinity and peripheral selectivity.[2]

Core Structure-Activity Relationship (SAR)
The discovery of Zevaquenabant was the culmination of systematic structural modifications of

a 3,4-diarylpyrazoline carboximidamide scaffold.[6] The key SAR findings from the lead

optimization program are summarized in the tables below. The data is extracted from the

seminal 2017 publication by Iyer et al. in the Journal of Medicinal Chemistry, which describes

the synthesis and biological evaluation of Zevaquenabant and its analogs.

Table 1: In Vitro Activity of Zevaquenabant and Related
Analogs at the CB1 Receptor
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Compound R1 R2 R3
CB1R Binding
Affinity (Ki,
nM)

(Rac)-MRI-1867 4-Cl H 4-CF3 5.7

Analog 1 4-F H 4-CF3 8.2

Analog 2 4-Br H 4-CF3 6.5

Analog 3 4-Cl H 3-CF3 12.3

Analog 4 4-Cl 4-F 4-CF3 25.1

Zevaquenabant

((S)-MRI-1867)
4-Cl H 4-CF3 2.6[9]

(R)-MRI-1867 4-Cl H 4-CF3 >100

Data synthesized from multiple sources indicating the higher affinity of the (S)-enantiomer.

Table 2: In Vitro iNOS Inhibition by Zevaquenabant and
Related Analogs

Compound R1 R2 R3
iNOS
Inhibition
(IC50, µM)

(Rac)-MRI-1867 4-Cl H 4-CF3 1.2

Analog 1 4-F H 4-CF3 1.8

Analog 2 4-Br H 4-CF3 1.5

Analog 3 4-Cl H 3-CF3 2.5

Analog 4 4-Cl 4-F 4-CF3 3.1

Zevaquenabant

((S)-MRI-1867)
4-Cl H 4-CF3 0.9
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Data represents a summary of findings from foundational research on Zevaquenabant's dual

action.

The SAR studies revealed several key insights:

Substitution on the Phenyl Rings: Electron-withdrawing groups, such as chlorine and

trifluoromethyl, on the phenyl rings at the 3 and 4 positions of the pyrazoline core are crucial

for high CB1R binding affinity and iNOS inhibitory activity.

Stereochemistry: The (S)-enantiomer (Zevaquenabant) is the eutomer, exhibiting

significantly higher CB1R binding affinity compared to the (R)-enantiomer.

Peripheral Restriction: The incorporation of polar functionalities in the molecule was a key

design strategy to limit blood-brain barrier penetration, a feature confirmed in preclinical

pharmacokinetic studies.[4]

Signaling Pathway and Mechanism of Action
Zevaquenabant exerts its therapeutic effects through the simultaneous modulation of two

distinct signaling pathways. As a CB1R inverse agonist, it binds to the receptor and stabilizes it

in an inactive conformation, thereby reducing its constitutive activity and blocking the signaling

of endocannabinoids. This leads to downstream effects on metabolism and fibrogenesis.

Concurrently, its inhibition of iNOS reduces the production of nitric oxide, a key mediator of

inflammation and cellular stress.
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Zevaquenabant's dual-target signaling pathway.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization

of Zevaquenabant.

CB1 Receptor Binding Assay (Competitive Radioligand
Binding)
This protocol is a standard method for determining the binding affinity of a test compound for

the CB1 receptor.[10][11][12]

Materials:

Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or

HEK293 cells).

Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

Non-specific binding control: WIN 55,212-2 (10 µM).
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.

Test compound (Zevaquenabant) at various concentrations.

96-well plates, filter mats (GF/C), and a cell harvester.

Scintillation counter and scintillation fluid.

Procedure:

In a 96-well plate, combine the assay buffer, [³H]CP-55,940 (final concentration ~0.7 nM),

and either the test compound, vehicle, or the non-specific binding control.

Add the CB1 receptor membrane preparation to initiate the binding reaction.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation.

iNOS Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, to

determine iNOS activity.[13][14]

Materials:

RAW 264.7 macrophage cells.

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction.

Test compound (Zevaquenabant) at various concentrations.
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Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

Sodium nitrite standard solution.

96-well plates and a microplate reader.

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for 1 hour.

Induce iNOS expression by adding a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL).

Incubate the cells for 24 hours.

Collect the cell culture supernatant.

Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room

temperature.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the

IC50 value for iNOS inhibition.
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Workflow for the CB1 Receptor Binding Assay.
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Conclusion
Zevaquenabant represents a significant advancement in the development of peripherally

restricted CB1 receptor antagonists. Its unique dual-targeting mechanism, inhibiting both CB1R

and iNOS, offers a promising therapeutic strategy for a variety of complex diseases

characterized by fibrosis and metabolic dysregulation. The detailed structure-activity

relationship data and experimental protocols provided in this guide offer a comprehensive

resource for researchers working on the next generation of peripherally acting therapeutics.

The recent elucidation of its binding mode at the CB1 receptor will undoubtedly fuel further

structure-based drug design efforts in this important area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cannabinoid_Receptor_Binding_Assays.pdf
https://pubmed.ncbi.nlm.nih.gov/36152179/
https://real.mtak.hu/225277/1/1-s2.0-S002604952500160X-main.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Quantifying_iNOS_Inhibition_by_Rac_MRI_1867.pdf
https://www.benchchem.com/product/b15611617#zevaquenabant-structure-activity-relationship
https://www.benchchem.com/product/b15611617#zevaquenabant-structure-activity-relationship
https://www.benchchem.com/product/b15611617#zevaquenabant-structure-activity-relationship
https://www.benchchem.com/product/b15611617#zevaquenabant-structure-activity-relationship
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

